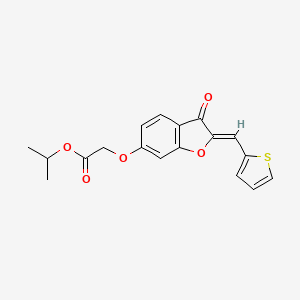

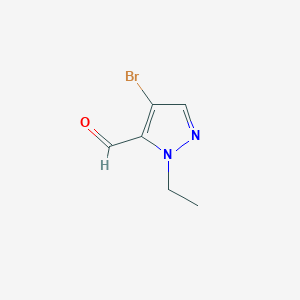

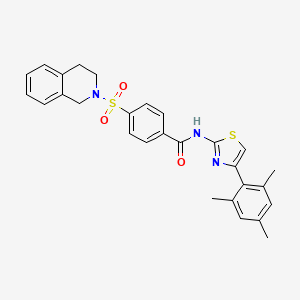

![molecular formula C23H20FN3O3S2 B3013056 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide CAS No. 1173059-85-2](/img/structure/B3013056.png)

2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide" is a derivative of pyrazole and sulfonamide, which are both known for their biological activities. Pyrazole derivatives have been extensively studied due to their potential as carbonic anhydrase inhibitors, which are enzymes involved in various physiological processes such as respiration and the regulation of pH in tissues . Sulfonamides are also recognized for their carbonic anhydrase inhibitory properties and have been used in the treatment of conditions like glaucoma and epilepsy .

Synthesis Analysis

The synthesis of pyrazole-sulfonamide derivatives typically involves the formation of the pyrazole core followed by the introduction of the sulfonamide moiety. For instance, a series of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide group were synthesized from 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid . Another approach involves using 2-aminophenyl-1H-pyrazole as a removable directing group for copper-mediated C-H amidation and sulfonamidation, which allows for the efficient introduction of the sulfonamide group into the molecule .

Molecular Structure Analysis

The molecular structure of pyrazole-sulfonamide derivatives is characterized using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analysis . These methods provide detailed information about the functional groups present and the overall molecular framework. The presence of substituents like fluorine atoms can significantly affect the chemical shifts and splitting patterns observed in NMR spectroscopy, as seen in the case of polyfluoro substituted pyrazoline type sulfonamides .

Chemical Reactions Analysis

Pyrazole-sulfonamide derivatives can participate in various chemical reactions, particularly those that involve their functional groups. The sulfonamide group, for example, can engage in reactions with metal ions to form metal complexes, which can exhibit different biological activities compared to the free ligand . The reactivity of these compounds can be influenced by the nature of the substituents and the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of fluorine atoms can alter these properties due to the high electronegativity and small size of fluorine, which can lead to strong intermolecular interactions . The inhibitory effects of these compounds on carbonic anhydrase isoenzymes have been studied in vitro, with some derivatives showing significant inhibitory activity at nanomolar levels .

科学的研究の応用

Carbonic Anhydrase Inhibitory Activities

2-[(3,5-Dimethyl-1H-Pyrazol-1-yl)carbonyl]-4-(3-Fluorophenyl)-N-Methyl-N-Phenylthiophene-3-Sulfonamide and its derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase isoenzymes. These studies demonstrate that these compounds exhibit significant inhibitory activities against human carbonic anhydrases, particularly the I and II isoenzymes. This inhibition suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Kucukoglu et al., 2016); (Büyükkıdan et al., 2017); (Mert et al., 2014).

Antiproliferative Activities

Some pyrazole-sulfonamide derivatives, including variants of the compound , have been investigated for their antiproliferative activities. These compounds have shown promising results against various cancer cell lines, indicating their potential as anticancer agents. The selectivity and effectiveness of these compounds in inhibiting the growth of cancer cells highlight their significance in cancer research and therapy (Ozmen Ozgun et al., 2019); (Bülbül et al., 2008).

Enzyme Inhibition for Neurological and Ophthalmological Disorders

Research suggests that derivatives of this compound could be effective in treating neurological and ophthalmological disorders. These compounds have been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are relevant in conditions like glaucoma and Alzheimer's disease (Yamali et al., 2020).

Potential Antipsychotic Properties

Some research indicates the potential of pyrazole-sulfonamide derivatives in the development of novel antipsychotic medications. These compounds have shown promising results in animal behavioral tests without interacting with dopamine receptors, a common target for existing antipsychotics. This suggests their utility in creating new treatments for psychiatric disorders (Wise et al., 1987).

特性

IUPAC Name |

2-(3,5-dimethylpyrazole-1-carbonyl)-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O3S2/c1-15-12-16(2)27(25-15)23(28)21-22(20(14-31-21)17-8-7-9-18(24)13-17)32(29,30)26(3)19-10-5-4-6-11-19/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPMVJAULHGKET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)S(=O)(=O)N(C)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B3012976.png)

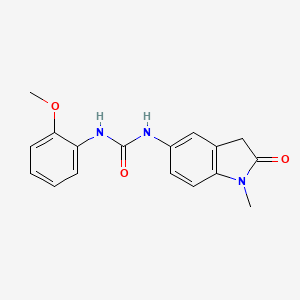

![3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3012978.png)

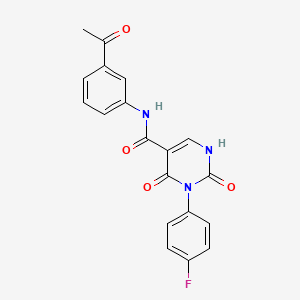

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3012981.png)

![[2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3012985.png)

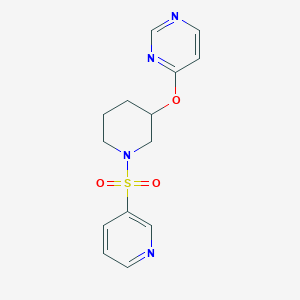

![2-[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B3012992.png)